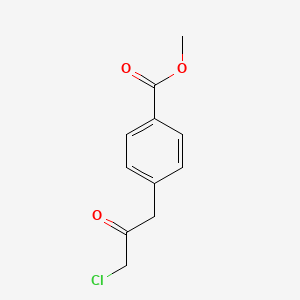

Methyl 4-(3-chloro-2-oxopropyl)benzoate

Description

Methyl 4-(3-chloro-2-oxopropyl)benzoate is an organic compound characterized by a benzoate ester core substituted at the para position with a 3-chloro-2-oxopropyl group. Its molecular formula is C₁₁H₁₁ClO₃, featuring a methyl ester (-COOCH₃), a ketone (-C=O), and a chloroalkyl (-CH₂Cl) moiety. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm purity and structure .

Properties

CAS No. |

916080-53-0 |

|---|---|

Molecular Formula |

C11H11ClO3 |

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 4-(3-chloro-2-oxopropyl)benzoate |

InChI |

InChI=1S/C11H11ClO3/c1-15-11(14)9-4-2-8(3-5-9)6-10(13)7-12/h2-5H,6-7H2,1H3 |

InChI Key |

DWBNIQDDUYAZDP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloro-2-oxopropyl)benzoate typically involves the reaction of 4-(3-chloro-2-oxopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-2-oxopropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 4-(3-chloro-2-oxopropyl)benzoic acid.

Reduction: Formation of Methyl 4-(3-hydroxy-2-propyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chloro-2-oxopropyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloro-2-oxopropyl)benzoate involves its interaction with specific molecular targets. The chloro group and oxo group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazinyl-Quinoline Benzoate Derivatives (C1–C7)

A series of methyl benzoate derivatives, such as Methyl 4-(4-(2-(4-Chlorophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C3), were synthesized and characterized in a 2022 study . These compounds feature a piperazine-linked quinoline carbonyl group at the para position, resulting in significantly larger molecular frameworks (e.g., C3: C₂₈H₂₃ClN₂O₃) compared to the target compound. Key differences include:

- Physical Properties : These derivatives are reported as yellow or white solids, with solubility likely reduced due to bulkier substituents.

- Functional Groups: The quinoline-piperazine moiety may confer biological activity (e.g., antimicrobial or anticancer properties), whereas the target compound’s simpler structure lacks such functional complexity .

Hydroxylated Chloro-Oxopropyl Benzoate ()

Another analogue, Methyl 3-Chloro-2-{3-[(2,5-Dihydroxy-4-Methoxyphenyl)Amino]-3-Oxopropyl}-4,6-Dihydroxybenzoate (C₁₈H₁₈ClNO₈), shares a chloro-oxopropyl chain but includes additional hydroxyl and methoxy groups . Key distinctions include:

- Polarity: The hydroxyl and methoxy groups in this compound increase polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents like water or ethanol.

Comparative Data Table

Key Findings and Implications

- Reactivity: The target compound’s ketone and chloroalkyl groups make it susceptible to nucleophilic attack (e.g., Grignard reactions) and substitution, respectively. In contrast, piperazinyl-quinoline derivatives (C1–C7) exhibit stability due to aromatic conjugation .

- Solubility : The hydroxylated analogue is likely more water-soluble than the target compound, which may require organic solvents for dissolution.

- Applications : While C1–C7 derivatives are explored for biological activity, the target compound’s simpler structure positions it as a versatile intermediate for synthesizing pharmaceuticals or agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.